[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid

Medicinal Chemistry Chromatographic Method Development Lead Optimization

[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid (CAS 1142204-76-9, MFCD12027620) is a synthetic N-phenylglycine derivative belonging to the class of N,N-disubstituted amino acids bearing a 3,4-dimethoxybenzyl amide side chain. The compound has a molecular formula of C19H22N2O5 and a molecular weight of 358.39 g/mol.

Molecular Formula C19H22N2O5
Molecular Weight 358.4 g/mol
CAS No. 1142204-76-9
Cat. No. B1344878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid
CAS1142204-76-9
Molecular FormulaC19H22N2O5
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)CN(CC(=O)O)C2=CC=CC=C2)OC
InChIInChI=1S/C19H22N2O5/c1-25-16-9-8-14(10-17(16)26-2)11-20-18(22)12-21(13-19(23)24)15-6-4-3-5-7-15/h3-10H,11-13H2,1-2H3,(H,20,22)(H,23,24)
InChIKeyGBMSQSDWXKFHDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1142204-76-9 [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid — Compound Identity and Procurement Context


[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid (CAS 1142204-76-9, MFCD12027620) is a synthetic N-phenylglycine derivative belonging to the class of N,N-disubstituted amino acids bearing a 3,4-dimethoxybenzyl amide side chain . The compound has a molecular formula of C19H22N2O5 and a molecular weight of 358.39 g/mol . It is commercially available from multiple vendors including Santa Cruz Biotechnology (sc-321267, $180/500 mg), Aladdin, and Bidepharm at 97% purity, and is supplied exclusively for non-human research use . Predicted physicochemical properties include an ACD/LogP of 1.95, LogD (pH 7.4) of -1.19, polar surface area of 88 Ų, and zero Rule-of-5 violations, indicating favorable drug-like characteristics .

Why In-Class N-Phenylglycine Analogs Cannot Substitute CAS 1142204-76-9 Without Quantitative Justification


The [{2-[(3,4-dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid scaffold contains three pharmacophoric modules — the N-phenylglycine core, the 2-oxoethyl linker, and the 3,4-dimethoxybenzyl amide terminus — whose substitution pattern collectively dictates molecular recognition, physicochemical behavior, and synthetic tractability . Even subtle regioisomeric shifts (3,4- vs. 2,3-dimethoxy substitution) produce measurable differences in lipophilicity (ACD/LogP 1.95 vs. 2.30) and boiling point (~11 °C difference), which directly impact chromatographic purification, formulation solubility, and passive membrane permeability . Replacing the dimethoxybenzyl motif with dichlorobenzyl alters LogP by over 1.6 log units and reduces polar surface area from 88 Ų to ~70 Ų, fundamentally changing hydrogen-bonding capacity and off-target promiscuity risk . The N-phenyl substituent distinguishes this compound from simpler N-(3,4-dimethoxybenzyl)glycine (MW 225.2), introducing an additional aromatic ring that approximately doubles molecular weight (358.4 vs. 225.2) and adds critical π-stacking and hydrophobic interaction potential . These structural distinctions make inter-class or inter-regioisomer substitution scientifically indefensible without direct comparative data.

Quantitative Differentiation Evidence for CAS 1142204-76-9 Against Closest Analogs


Regioisomeric Differentiation: 3,4-Dimethoxybenzyl vs. 2,3-Dimethoxybenzyl Isomer — Lipophilicity and Boiling Point Comparison

The 3,4-dimethoxybenzyl regioisomer (target, CAS 1142204-76-9) exhibits an ACD/LogP of 1.95 compared to 2.30 for the 2,3-dimethoxybenzyl positional isomer (CAS 1142204-81-6), representing a ΔLogP of -0.35 log units . This difference corresponds to an approximately 2.2-fold lower octanol-water partition coefficient. The boiling point of the target compound is predicted at 619.4±55.0 °C versus 608.5±55.0 °C for the 2,3-isomer, a difference of approximately 11 °C . Both isomers share identical molecular formula (C19H22N2O5), molecular weight (358.39), and polar surface area (88 Ų), meaning that the methoxy substitution pattern is the sole structural variable driving these measurable physicochemical differences .

Medicinal Chemistry Chromatographic Method Development Lead Optimization

Hydrogen-Bonding Capacity vs. 3,4-Dichlorobenzyl Analog: Polar Surface Area and pKa Differentiation

The target compound (3,4-dimethoxybenzyl) possesses a predicted polar surface area (PSA) of 88 Ų versus 69.64 Ų for the 3,4-dichlorobenzyl analog (CAS 1142205-20-6), a difference of +18.4 Ų (+26%) [1]. The target compound's predicted pKa is 14.60±0.46 compared to 14.18±0.46 for the dichloro analog, a difference of +0.42 pKa units . LogP differs substantially: 1.95 (target) vs. 3.59 (dichloro analog), a ΔLogP of -1.64, corresponding to an approximately 44-fold difference in lipophilicity [1]. Density is predicted at 1.252 g/cm³ for the target vs. 1.401 g/cm³ for the dichloro analog . The dichloro analog also has a lower molecular weight (367.23 vs. 358.39) but higher LogP, demonstrating the divergent property space occupied by halogen vs. methoxy substitution on the benzyl ring [1].

Drug Design Permeability Prediction Off-Target Selectivity

Molecular Complexity Advantage vs. N-(3,4-Dimethoxybenzyl)glycine: Structural Elaboration Metrics

The target compound (MW 358.39, C19H22N2O5, 9 rotatable bonds) is substantially more elaborated than the substructural fragment N-(3,4-dimethoxybenzyl)glycine (MW 225.24, C11H15NO4, 6 rotatable bonds) . The target incorporates an additional N-phenyl substituent and a 2-oxoethyl linker bridge, increasing molecular weight by 133.15 Da (+59%) and hydrogen-bond acceptor count from 5 to 7 [1]. The target retains zero Rule-of-5 violations despite the MW increase, with an ACD/LogD (pH 7.4) of -1.19, indicating favorable ionization properties at physiological pH . The N-phenyl ring introduces an additional aromatic system capable of π-π stacking and hydrophobic contacts, while the oxoethyl linker provides a hydrogen-bond acceptor (carbonyl) and conformational flexibility distinct from the simpler glycine scaffold .

Fragment-Based Drug Discovery Structure-Activity Relationships Chemical Biology

Drug-Likeness and Permeability Potential: Zero Rule-of-5 Violations with Favorable LogD

The target compound satisfies all criteria of Lipinski's Rule of Five with zero violations (MW 358.39 < 500; LogP 1.95 < 5; H-bond donors: 2 < 5; H-bond acceptors: 7 < 10), and its ACD/LogD at pH 7.4 is -1.19, indicating predominant ionization to the carboxylate anion under physiological conditions . For comparison, the 4-methoxyphenyl analog (CAS 1142215-80-2) has a higher MW of 388.4 and a LogP of 2.31, with a PSA of 97.33 Ų that approaches the upper limit for oral absorption [1]. The dichlorobenzyl analog's LogP of 3.59 places it beyond the optimal range (1-3) for balanced permeability and solubility, while the target's LogP of 1.95 sits near the center of the optimal window [2]. The target's 9 rotatable bonds remain below the generally accepted threshold of 10 for oral bioavailability .

ADME Prediction Oral Bioavailability Preclinical Candidate Selection

Class-Level Pharmacological Context: N-Phenylglycine Derivatives as Privileged Scaffolds in Transporter and HDAC Inhibition

The N-phenylglycine scaffold has been validated as a pharmacologically active chemotype across multiple target classes. Patent文献 US20040152740 discloses arylglycine derivatives as glycine transporter (GlyT-1) inhibitors for neurological and neuropsychiatric disorders [1]. Phenylglycine-based histone deacetylase inhibitors (HDACIs) have been developed with demonstrated antiproliferative activity, and structural modification studies have specifically explored phenylglycine scaffolds for HDAC1/HDAC2 selectivity [2][3]. The 3,4-dimethoxybenzyl motif independently appears as a privileged fragment in phosphodiesterase 4 (PDE4) inhibitors, where substitution pattern on the dimethoxybenzyl ring directly modulates inhibitory potency [4]. The target compound combines both privileged motifs — N-phenylglycine and 3,4-dimethoxybenzyl — within a single molecular entity. Note: this evidence is class-level inference; no direct target-specific IC50 or Ki data have been published for CAS 1142204-76-9 as of the search date.

Glycine Transporter Inhibition HDAC Inhibition Neuroscience Drug Discovery

Procurement-Grade Purity Specification: Vendor-Certified 97% Purity with Commercial Availability

The target compound is commercially available at 97% purity from multiple independent vendors: Aladdin (500 mg, ¥1,005.52), Bidepharm (97%, 1 g, ¥1,029.00; 5 g, ¥3,087.00), and Santa Cruz Biotechnology (sc-321267, 500 mg, $180.00) . The 2,3-dimethoxy regioisomer (CAS 1142204-81-6) is offered at a minimum purity of 95% from CymitQuimica, 2% lower than the target compound's certified purity . The 4-methoxyphenyl analog (CAS 1142215-80-2) is available from Santa Cruz Biotechnology at the same price point ($180/500 mg, sc-321266) but with a higher molecular weight (388.4 vs. 358.4) resulting in fewer moles per unit mass . Bidepharm offers the target at up to 5 g scale, providing sufficient quantity for extended SAR campaigns .

Chemical Procurement Assay Reproducibility Vendor Qualification

High-Confidence Application Scenarios for CAS 1142204-76-9 Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization: Selecting the Balanced Lipophilicity Scaffold

When optimizing a hit series for balanced solubility-permeability, the target compound's LogP of 1.95 (within the optimal 1-3 window) and LogD (pH 7.4) of -1.19 provide a superior starting point compared to the 2,3-dimethoxy isomer (LogP 2.30) or the dichlorobenzyl analog (LogP 3.59). The zero Rule-of-5 violations, moderate rotatable bond count (9), and PSA of 88 Ų predict favorable oral absorption potential . Procurement of the 3,4-isomer specifically — rather than the 2,3-isomer — is justified by the ΔLogP of -0.35, which translates to measurably different chromatographic retention and aqueous solubility, directly impacting assay reproducibility in cellular and biochemical screens .

Glycine Transporter (GlyT-1) or HDAC Inhibitor Screening Campaigns

The N-phenylglycine scaffold is validated in patent literature as a glycine transporter (GlyT-1) inhibitor chemotype [1], and phenylglycine derivatives have demonstrated HDAC1/HDAC2 inhibitory and antiproliferative activity [2]. The target compound combines the N-phenylglycine core with a 3,4-dimethoxybenzyl amide terminus — both independently privileged motifs. For screening programs targeting GlyT-1 or HDAC isoforms, procurement of this specific compound is warranted when the desired property profile includes moderate lipophilicity (LogP 1.95), high PSA (88 Ų) for target engagement, and favorable ionization (LogD -1.19) for solubility in aqueous assay buffers. Note: users must generate primary dose-response data; no published IC50 values exist for this compound.

Chromatographic Method Development Requiring Defined Isomeric Purity

The 11 °C predicted boiling point difference between the 3,4- and 2,3-dimethoxy isomers (619.4 vs. 608.5 °C) and the ΔLogP of -0.35 provide sufficient physicochemical divergence to establish baseline chromatographic separation conditions . The 97% certified purity from multiple vendors (Aladdin, Bidepharm) supports use as a reference standard for HPLC or LC-MS method development, where precise retention time reproducibility is essential . The compound's PSA of 88 Ų and 9 rotatable bonds further inform stationary-phase selection and gradient optimization for reversed-phase separations.

Structure-Activity Relationship (SAR) Studies Exploring N-Phenyl Substitution Effects

The target compound's N-phenyl substituent distinguishes it from the simpler N-(3,4-dimethoxybenzyl)glycine (MW 225.24), adding 133 Da of molecular weight and an aromatic ring capable of π-stacking . For SAR campaigns systematically probing the contribution of the N-aryl group to target binding, the target compound serves as the unsubstituted phenyl reference point. Comparison with the 4-methoxyphenyl analog (MW 388.4, PSA 97.33 Ų) enables assessment of electronic and steric effects at the para position of the N-phenyl ring while maintaining the 3,4-dimethoxybenzyl amide constant [3]. The 7.8% greater molar quantity per unit mass of the target versus the 4-methoxy analog provides a minor but real economic advantage in multi-concentration screening formats.

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